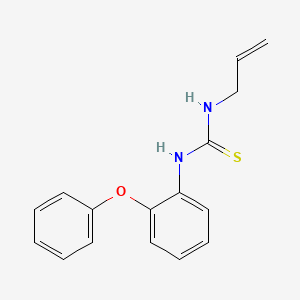![molecular formula C17H19NO3 B5122304 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a chemical compound that belongs to the family of pyranone derivatives. It is a synthetic compound that has been synthesized in the laboratory for various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one depends on its specific application. As a fluorescent probe, it works by binding to metal ions and emitting fluorescence upon excitation. As a photosensitizer, it works by generating reactive oxygen species upon exposure to light, which leads to the destruction of cancer cells. As a ligand for metal complexes, it works by coordinating with metal ions to form stable complexes that can be used for catalytic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one depend on its specific application. As a fluorescent probe, it does not have any significant biochemical or physiological effects. As a photosensitizer, it can cause phototoxicity and damage to healthy tissues if not used properly. As a ligand for metal complexes, it can affect the catalytic properties of the resulting complex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in lab experiments include its high selectivity and sensitivity for metal ion detection, its ability to generate reactive oxygen species for cancer treatment, and its versatility as a ligand for metal complexes. The limitations include its potential phototoxicity and the need for proper handling and storage.
Direcciones Futuras
There are several future directions for the use of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the optimization of its use as a photosensitizer for cancer treatment, including the development of new delivery methods and the improvement of its selectivity for cancer cells. Additionally, there is potential for the synthesis of new metal complexes based on this compound for catalytic applications.
Métodos De Síntesis
The synthesis of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-methylphenyl)-3-buten-2-one. This intermediate is then reacted with butyryl chloride in the presence of pyridine to form 3-butyryl-4-(4-methylphenyl)-3-buten-2-one. Finally, this intermediate is reacted with 2,3-dihydro-6-methyl-4-(4-methylphenyl)amino-2-oxopyran to form 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one.
Aplicaciones Científicas De Investigación
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been used as a ligand for the synthesis of metal complexes for catalytic applications.
Propiedades
IUPAC Name |
3-butanoyl-6-methyl-4-(4-methylanilino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-5-15(19)16-14(10-12(3)21-17(16)20)18-13-8-6-11(2)7-9-13/h6-10,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNPVBRXJHWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methyl-4-(4-methylanilino)pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)

![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)


![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)